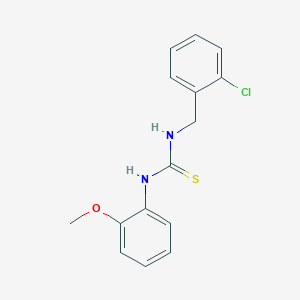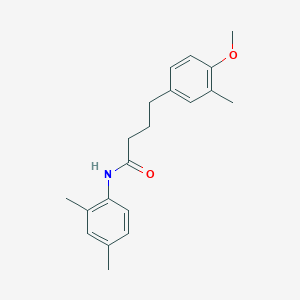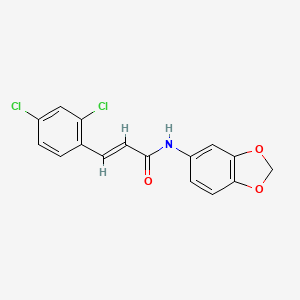![molecular formula C20H21N3O2 B5706685 N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)
N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PBDT and is known for its ability to bind to protein targets in the body. In
Wirkmechanismus
PBDT binds to protein targets through the formation of a covalent bond between the compound and the protein. This binding occurs through the formation of a reactive intermediate that can react with the protein target. The covalent bond formed between PBDT and the protein target is irreversible, making it a valuable tool for studying protein-protein interactions.
Biochemical and Physiological Effects:
PBDT has been shown to have a variety of biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of certain enzymes, including proteases and kinases. PBDT has also been shown to induce protein degradation, which can be useful for studying protein turnover in the body.
Vorteile Und Einschränkungen Für Laborexperimente
PBDT has several advantages for use in lab experiments. This compound is highly specific for protein targets, making it a valuable tool for studying protein-protein interactions. PBDT is also irreversible, which allows for the formation of stable complexes with protein targets. However, PBDT does have some limitations for use in lab experiments. This compound can be toxic to cells at high concentrations, and its irreversible binding can make it difficult to study protein turnover in the body.
Zukünftige Richtungen
There are several future directions for research on PBDT. One area of research is the development of new synthetic methods for PBDT that are more efficient and scalable. Another area of research is the identification of new protein targets for PBDT, which could lead to the discovery of new drug targets. Finally, the development of new PBDT derivatives with improved properties, such as reduced toxicity and increased specificity, is an important area of research for the future.
Synthesemethoden
The synthesis of PBDT involves several steps, including the preparation of the starting materials and the coupling reaction that forms the final product. The starting materials for PBDT synthesis are tert-butylamine, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, and 4-bromomethylbenzoic acid. These materials are combined in a reaction vessel and subjected to a series of chemical reactions, including esterification, amidation, and coupling, to form the final product, PBDT.
Wissenschaftliche Forschungsanwendungen
PBDT has been extensively studied for its potential applications in scientific research. This compound is known for its ability to bind to protein targets in the body, making it a valuable tool for studying protein-protein interactions. PBDT has been used in a variety of research areas, including drug discovery, proteomics, and structural biology.
Eigenschaften
IUPAC Name |
N-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-20(2,3)23(19(24)16-12-8-5-9-13-16)14-17-21-18(22-25-17)15-10-6-4-7-11-15/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWXADJYKHOZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)
![3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)


![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)
![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)


